molecular formula C6H3ClN2O B14070582 4-Chloro-1-oxo-1lambda~5~-pyridine-2-carbonitrile CAS No. 62150-43-0

4-Chloro-1-oxo-1lambda~5~-pyridine-2-carbonitrile

Cat. No.: B14070582
CAS No.: 62150-43-0
M. Wt: 154.55 g/mol
InChI Key: UQQPDZOYPSAPQY-UHFFFAOYSA-N
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Description

4-chloro-2-cyanopyridine 1-oxide is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The presence of a cyano group and a chlorine atom on the pyridine ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-cyanopyridine 1-oxide typically involves the oxidation of 4-chloro-2-cyanopyridine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1-oxide derivative.

Industrial Production Methods

Industrial production of 4-chloro-2-cyanopyridine 1-oxide often employs continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-cyanopyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Higher oxidized pyridine derivatives.

    Reduction: Amino-substituted pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-cyanopyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-cyanopyridine 1-oxide involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-cyanopyridine
  • 4-cyano-2-pyridinecarboxaldehyde
  • 4-cyanopyridine

Uniqueness

4-chloro-2-cyanopyridine 1-oxide is unique due to the presence of both a cyano group and a chlorine atom on the pyridine ring, along with the 1-oxide functionality. This combination of functional groups enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

62150-43-0

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

4-chloro-1-oxidopyridin-1-ium-2-carbonitrile

InChI

InChI=1S/C6H3ClN2O/c7-5-1-2-9(10)6(3-5)4-8/h1-3H

InChI Key

UQQPDZOYPSAPQY-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=C(C=C1Cl)C#N)[O-]

Origin of Product

United States

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